molecular formula C22H21BrN2OS B2788799 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine CAS No. 941897-04-7

1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine

Cat. No.: B2788799
CAS No.: 941897-04-7
M. Wt: 441.39
InChI Key: YNGOFYLVPFXQFB-UHFFFAOYSA-N
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Description

1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine: This compound, with a molecular formula of C22H21BrN2OS and a molecular weight of 441.39, is known for its unique structure, which combines a benzylpiperazine moiety with a bromophenyl-furan unit through a methanethione linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the bromophenyl group. The benzylpiperazine moiety is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the methanethione linkage under controlled conditions, often using thiolating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methylene group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperazin-1-yl)(5-phenylfuran-2-yl)methanethione
  • (4-Benzylpiperazin-1-yl)(5-(4-chlorophenyl)furan-2-yl)methanethione
  • (4-Benzylpiperazin-1-yl)(5-(4-fluorophenyl)furan-2-yl)methanethione

Uniqueness

Compared to similar compounds, 1-benzyl-4-[5-(4-bromophenyl)furan-2-carbothioyl]piperazine stands out due to the presence of the bromophenyl group, which imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(4-bromophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2OS/c23-19-8-6-18(7-9-19)20-10-11-21(26-20)22(27)25-14-12-24(13-15-25)16-17-4-2-1-3-5-17/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGOFYLVPFXQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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